An In-depth Technical Guide to 1-(Pyridin-3-yl)octan-1-amine: A Novel Building Block for Drug Discovery
An In-depth Technical Guide to 1-(Pyridin-3-yl)octan-1-amine: A Novel Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a foundational structural motif in medicinal chemistry, recognized for its presence in a wide array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a "privileged scaffold," capable of interacting with a diverse range of biological targets. The incorporation of a pyridine moiety can enhance a molecule's metabolic stability, biochemical potency, and aqueous solubility, all critical parameters in the optimization of drug candidates.[1] Pyridine derivatives have led to the development of drugs for a multitude of therapeutic areas, including cancer, infectious diseases, and neurological disorders.[1][2] This guide focuses on the novel compound 1-(Pyridin-3-yl)octan-1-amine (CAS 1251258-87-3), a promising, yet under-explored, building block that combines the advantageous features of the pyridine core with a lipophilic octyl chain.
Chemical and Physical Profile of 1-(Pyridin-3-yl)octan-1-amine
While specific experimental data for 1-(Pyridin-3-yl)octan-1-amine is not extensively available, its physicochemical properties can be inferred from its constituent parts: the pyridin-3-yl-methanamine headgroup and the octyl tail.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C13H22N2 | Based on structural components |
| Molecular Weight | 206.33 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid | Similar to octylamine and other N-alkyl amines.[3] |
| Odor | Amine-like | Characteristic of primary amines. |
| Solubility | Soluble in organic solvents (e.g., chloroform, methanol, DMSO); sparingly soluble in water. | The long octyl chain imparts significant hydrophobic character, while the pyridine and amine groups provide some polarity.[3][4] |
| Boiling Point | Predicted to be >200 °C at atmospheric pressure | Higher than octylamine (175-177 °C) due to the additional pyridine ring. |
| pKa | Estimated to be around 9-10 for the amine and ~5 for the pyridine nitrogen | Typical for primary alkylamines and the pyridine ring, respectively. |
Structural Diagram:
Caption: Chemical structure of 1-(Pyridin-3-yl)octan-1-amine.
Proposed Synthesis and Purification Strategies
A plausible and efficient synthesis of 1-(Pyridin-3-yl)octan-1-amine can be envisioned through a reductive amination pathway, a robust and widely used method in medicinal chemistry for the formation of amines.
Proposed Synthesis Workflow:
Caption: Proposed reductive amination synthesis workflow.
Step-by-Step Experimental Protocol:
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Imine Formation:
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To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add octylamine (1.0-1.2 eq).[5]
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The reaction mixture is stirred at room temperature. The progress of the imine formation can be monitored by TLC or LC-MS.
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Rationale: The primary amine of octylamine nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the imine intermediate.
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-
Reduction:
-
Once the imine formation is complete, a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 eq) is added portion-wise to the reaction mixture at 0 °C.
-
The reaction is then allowed to warm to room temperature and stirred until the reduction is complete.
-
Rationale: The hydride reagent selectively reduces the imine C=N double bond to form the secondary amine product. NaBH(OAc)3 is a milder and more selective reagent, often preferred for one-pot reductive amination reactions.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
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The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(Pyridin-3-yl)octan-1-amine.
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Potential Applications in Drug Discovery
The unique hybrid structure of 1-(Pyridin-3-yl)octan-1-amine makes it a compelling candidate for several applications in drug discovery and development.
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Scaffold for Kinase Inhibitors: The pyridin-amine moiety is a known hinge-binding motif for many protein kinases.[6] Dysregulation of kinases like cyclin-dependent kinase 2 (CDK2) is implicated in various cancers.[7] The octyl chain can be directed towards hydrophobic pockets within the kinase active site, potentially leading to potent and selective inhibitors.
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Antimicrobial Agents: The pyridine scaffold is present in several approved antibacterial drugs.[1] Long-chain amines are also known to have antimicrobial properties due to their ability to disrupt bacterial cell membranes. The combination of these two pharmacophores in 1-(Pyridin-3-yl)octan-1-amine could result in novel antimicrobial agents.
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Neurological Drug Candidates: The pyridine ring is a common feature in drugs targeting the central nervous system (CNS).[2] The lipophilic octyl chain could enhance the blood-brain barrier permeability, a critical factor for CNS-active compounds.
Conceptual Role in Drug Discovery:
Caption: Conceptual model of 1-(Pyridin-3-yl)octan-1-amine's role as a drug discovery building block.
Safety and Handling
While specific toxicity data for 1-(Pyridin-3-yl)octan-1-amine is unavailable, precautions should be taken based on the known hazards of its structural analogues, such as octylamine and other aminopyridines.[8][9]
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Toxicity: Assumed to be toxic upon inhalation, ingestion, or skin contact. May cause severe skin burns and eye damage.[8]
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Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.[4]
Conclusion
1-(Pyridin-3-yl)octan-1-amine represents a novel and promising chemical entity for drug discovery and development. Its unique combination of a proven medicinal chemistry scaffold (the pyridine ring) and a lipophilic side chain offers a versatile platform for the design of new therapeutic agents targeting a range of diseases. While further experimental characterization is required, the synthetic strategies and potential applications outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule.
References
-
Ataman Kimya. OCTYL AMINE. [Link]
-
RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]
-
PubChem. 1-(Pyridin-3-yl)propan-2-amine. [Link]
-
National Institutes of Health. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
National Center for Biotechnology Information. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
PubChem. 3-(Pyridin-3-yl)propan-1-amine. [Link]
-
The Royal Society of Chemistry. Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts. [Link]
- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
National Institutes of Health. Octylamine | C8H19N | CID 8143. [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 4455-26-9: N-Methyl-N-octyl-1-octanamine | CymitQuimica [cymitquimica.com]
- 4. Tri-n-octylamine | 1116-76-3 [chemicalbook.com]
- 5. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. 1-(Pyridin-3-yl)propan-2-amine | C8H12N2 | CID 4712458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(Pyridin-3-yl)propan-1-amine | C8H12N2 | CID 13557523 - PubChem [pubchem.ncbi.nlm.nih.gov]
